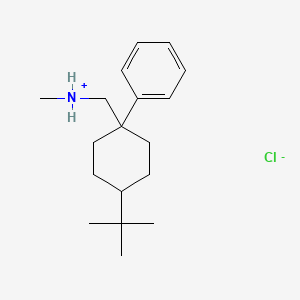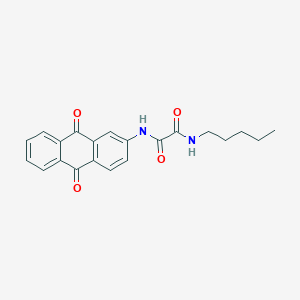
N-(1-Anthraquinonyl)-N'-pentyloxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Anthraquinonyl)-N’-pentyloxamide: is an organic compound that belongs to the class of anthraquinone derivatives. Anthraquinone derivatives are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. The compound features an anthraquinone moiety linked to a pentyloxamide group, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Anthraquinonyl)-N’-pentyloxamide typically involves the reaction of 1-aminoanthraquinone with pentyloxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Solvent: Aprotic solvents such as dimethylformamide or dichloromethane
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods: Industrial production of N-(1-Anthraquinonyl)-N’-pentyloxamide follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 1-aminoanthraquinone and pentyloxalyl chloride
Solvent: Industrial solvents like toluene or xylene
Catalyst/Base: Industrial-grade pyridine or triethylamine
Purification: Crystallization or chromatography techniques to obtain the pure compound
Análisis De Reacciones Químicas
Types of Reactions: N-(1-Anthraquinonyl)-N’-pentyloxamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The pentyloxamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Substituted anthraquinone derivatives
Aplicaciones Científicas De Investigación
N-(1-Anthraquinonyl)-N’-pentyloxamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various anthraquinone derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties due to its ability to interact with DNA and proteins.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of N-(1-Anthraquinonyl)-N’-pentyloxamide involves its interaction with molecular targets such as enzymes and DNA. The anthraquinone moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes.
Comparación Con Compuestos Similares
N-(1-Anthraquinonyl)-N’-phenylurea: Similar structure but with a phenylurea group instead of a pentyloxamide group.
N-(1-Anthraquinonyl)-N’-phenylthiourea: Contains a thiourea group, leading to different chemical properties and reactivity.
1-Anthraquinonyl hydrazine: Features a hydrazine group, which imparts different biological activities.
Uniqueness: N-(1-Anthraquinonyl)-N’-pentyloxamide is unique due to its pentyloxamide group, which provides distinct solubility, stability, and reactivity compared to other anthraquinone derivatives. This uniqueness makes it valuable in specific applications where these properties are desired.
Propiedades
Número CAS |
100694-10-8 |
|---|---|
Fórmula molecular |
C21H20N2O4 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N'-(9,10-dioxoanthracen-2-yl)-N-pentyloxamide |
InChI |
InChI=1S/C21H20N2O4/c1-2-3-6-11-22-20(26)21(27)23-13-9-10-16-17(12-13)19(25)15-8-5-4-7-14(15)18(16)24/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,22,26)(H,23,27) |
Clave InChI |
RDAZMXGJRMNIRI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC(=O)C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


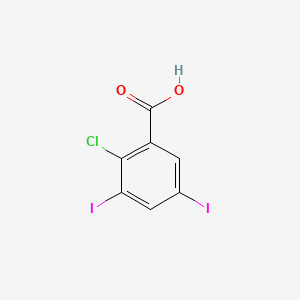
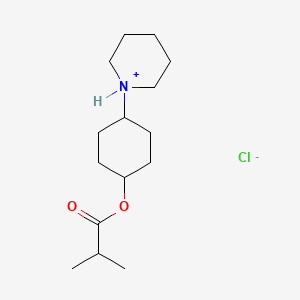
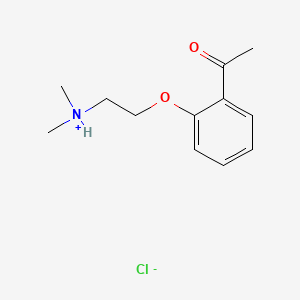
![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)

![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)




![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)


